molecular formula C12H15NO5 B8320501 t-Butyl 2-nitromandelate

t-Butyl 2-nitromandelate

Cat. No.: B8320501
M. Wt: 253.25 g/mol
InChI Key: VCJSGWICJOQMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butyl 2-nitromandelate is a specialized organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research. The structure of this molecule incorporates two key functional groups: a nitro substituent and a tert-butyl ester. The nitro group can be readily reduced to an amine, providing a versatile handle for further functionalization, or it can serve as an electron-withdrawing group to influence the reactivity and acidity of the adjacent proton. The tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality, stable under a wide range of reaction conditions yet removable under strong acidic conditions to unveil the free acid. Researchers utilize this compound in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Derivatives of mandelic acid are of significant interest in drug discovery. This product is intended for use as a reference standard and laboratory reagent in chemical synthesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

tert-butyl 2-hydroxy-2-(2-nitrophenyl)acetate

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(15)10(14)8-6-4-5-7-9(8)13(16)17/h4-7,10,14H,1-3H3

InChI Key

VCJSGWICJOQMBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize t-butyl 2-nitromandelate’s properties, it is compared to three categories of analogs: (1) mandelic acid esters , (2) nitro-substituted mandelates , and (3) bulky ester derivatives .

Physical and Chemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Stability (pH 7, 25°C)
This compound 283.28 98–102 Moderate (DMSO, DCM) >24 hours
Methyl 2-nitromandelate 225.18 85–88 High (MeOH, EtOAc) <12 hours
Benzyl 2-nitromandelate 301.27 110–114 Low (THF, toluene) >48 hours
t-Butyl mandelate 222.27 76–79 High (EtOAc, acetone) >72 hours

Key Observations :

  • The tert-butyl group in this compound reduces polarity compared to methyl or benzyl esters, lowering solubility in polar solvents but improving stability against hydrolysis .
  • The ortho-nitro group decreases thermal stability relative to non-nitrated analogs (e.g., t-butyl mandelate), as nitro groups introduce electron-withdrawing effects that destabilize the ester bond under acidic conditions .
Pharmaceutical Relevance

Unlike simpler mandelate esters, this compound’s nitro group enables its use in nitration cascades for synthesizing nitrogen-containing heterocycles, such as indoles and quinolines, which are prevalent in FDA-approved drugs . For example, its derivative t-butyl 2-aminomandelate is a key intermediate in the synthesis of kinase inhibitors.

Preparation Methods

Cyanohydrin-Based Synthesis

This method begins with the nucleophilic addition of trimethylsilyl cyanide (TMSCN) to 2-nitrobenzaldehyde, forming a trimethylsilyl-protected cyanohydrin. Hydrolysis of this intermediate under acidic conditions yields 2-nitromandelic acid, which undergoes acetylation to protect the hydroxyl group. Subsequent esterification with tert-butanol in the presence of a coupling agent (e.g., DCC) generates the tert-butyl ester, followed by deacetylation to yield the final product.

Key Steps:

  • TMSCN Addition : Conducted in anhydrous dichloromethane (DCM) at −78°C to prevent premature hydrolysis.

  • Hydrolysis : Achieved using hydrochloric acid (HCl) in tetrahydrofuran (THF), yielding 2-nitromandelic acid with >85% purity.

  • Esterification : tert-Butyl groups are introduced via Steglich esterification, requiring catalytic dimethylaminopyridine (DMAP) and room-temperature stirring for 12 hours.

Nitration of Mandelic Acid Derivatives

An alternative approach involves nitrating pre-formed tert-butyl mandelate using tert-butyl nitrite (t-BuONO) as a nitrating agent. This radical-mediated C–H nitration occurs under mild conditions (40–60°C) in acetonitrile, selectively functionalizing the aromatic ring at the ortho position.

Mechanistic Insight :
The reaction proceeds via a radical chain mechanism, where t-BuONO generates nitro radicals (- NO₂) that abstract hydrogen from the mandelate substrate. Subsequent recombination forms the nitro-substituted product. This method avoids harsh nitrating agents like nitric acid, reducing side reactions.

Optimization of Reaction Conditions

Optimizing temperature, solvent, and catalyst selection is critical for maximizing yield and minimizing byproducts.

Solvent and Temperature Effects

  • Cyanohydrin Route : Anhydrous DCM ensures TMSCN stability, while THF facilitates hydrolysis. Elevated temperatures (>25°C) during hydrolysis promote racemization, necessitating strict temperature control.

  • Nitration Route : Acetonitrile enhances nitro radical stability, with optimal yields observed at 50°C.

Catalytic Systems

  • Esterification : DMAP accelerates tert-butyl ester formation, achieving yields of 78–92%.

  • Nitration : Iron(III) chloride (FeCl₃) acts as a Lewis acid catalyst, improving regioselectivity for the ortho position.

Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
TMSCN AdditionTMSCN, DCM, −78°C9590
HydrolysisHCl, THF, 25°C8885
EsterificationDCC, DMAP, tert-butanol9298
Nitrationt-BuONO, FeCl₃, CH₃CN, 50°C7589

Analytical Characterization

Structural validation of this compound relies on spectroscopic and chromatographic methods.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, t-Bu), 5.32 (s, 1H, CH), 7.52–8.10 (m, 4H, Ar-H).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 9% MeOH/12.5 mM phosphate buffer) confirms >98% purity, with a retention time of 6.2 minutes.

Challenges and Mitigation Strategies

Intermediate Instability

The tert-butyloxonium ion, formed during esterification, is prone to hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) are essential to prevent decomposition.

Diastereomer Formation

Hydrolysis of cyanohydrins produces two diastereomers (A and B), separable via fractional crystallization. The A isomer predominates (70:30 ratio) and is preferentially isolated.

Industrial and Pharmaceutical Applications

This compound serves as a precursor to photocaged compounds, enabling controlled release of bioactive molecules (e.g., neurotransmitters) under UV light. Its nitro group facilitates reduction to amines, valuable in antidepressant and antiviral drug synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for t-Butyl 2-nitromandelate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of 2-nitromandelic acid with t-butyl alcohol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (gradient elution) and validate purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis. Cross-reference spectral data (¹H/¹³C NMR, FT-IR) with databases like SciFinder to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C. Use LC-MS to track degradation products and quantify parent compound loss. Compare kinetic rate constants (pseudo-first-order kinetics) to predict shelf-life. FT-IR can identify hydrolysis-induced ester bond cleavage .

Q. How should researchers design initial toxicity screening for this compound?

  • Methodological Answer : Follow OECD guidelines for acute oral toxicity (e.g., LD50 in rodents). Include in vitro assays for cytotoxicity (MTT assay on HepG2 cells) and genotoxicity (Ames test). Compare results with structurally related t-butyl compounds (e.g., t-Butyl Alcohol’s NOAEL of 195 mg/kg bw/d) to estimate safety margins .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis kinetics of this compound in aqueous environments?

  • Methodological Answer : Perform pH-dependent kinetic studies using UV-Vis spectroscopy to monitor nitro group absorbance changes. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡). Compare with t-Butyl Chloride hydrolysis (rate constant ~1.7 × 10⁻⁴ s⁻¹ at 25°C) to infer steric and electronic effects of the nitro-mandelate moiety .

Q. How do metabolic pathways of this compound differ from other t-butyl esters in mammalian systems?

  • Methodological Answer : Use radiolabeled (¹⁴C) this compound in liver microsomal assays. Identify metabolites via LC-HRMS and compare with known t-butyl alcohol metabolites (e.g., oxidation to 2-methyl-1,2-propanediol). Assess cytochrome P450 isoform involvement using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can computational modeling predict the photodegradation behavior of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model excited-state transitions and bond dissociation energies. Validate with experimental UV spectra (200–400 nm) to confirm absorption peaks. Use QSAR models to correlate nitro group positioning with photoreactivity .

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

  • Methodological Answer : Conduct species-specific ADME studies to assess bioavailability differences (e.g., plasma protein binding, hepatic clearance). Reconcile in vitro cytotoxicity (IC50) with in vivo NOAEL using physiologically based pharmacokinetic (PBPK) modeling. Review metabolic stability data to identify interspecies enzyme activity variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.